molecular formula C14H28N2O2 B6188475 rac-tert-butyl N-methyl-N-{[(1r,4r)-4-(aminomethyl)cyclohexyl]methyl}carbamate CAS No. 2353298-17-4

rac-tert-butyl N-methyl-N-{[(1r,4r)-4-(aminomethyl)cyclohexyl]methyl}carbamate

Cat. No.: B6188475
CAS No.: 2353298-17-4
M. Wt: 256.4
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Description

rac-tert-butyl N-methyl-N-{[(1r,4r)-4-(aminomethyl)cyclohexyl]methyl}carbamate: is a synthetic organic compound that features a tert-butyl group, a cyclohexyl ring, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-tert-butyl N-methyl-N-{[(1r,4r)-4-(aminomethyl)cyclohexyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclohexyl derivative. The reaction conditions often include the use of a base such as cesium carbonate in a solvent like 1,4-dioxane . The reaction proceeds through nucleophilic substitution, where the amino group of the cyclohexyl derivative attacks the carbonyl carbon of the carbamate, leading to the formation of the desired product.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: rac-tert-butyl N-methyl-N-{[(1r,4r)-4-(aminomethyl)cyclohexyl]methyl}carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate or cyclohexyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted carbamates or cyclohexyl derivatives.

Scientific Research Applications

rac-tert-butyl N-methyl-N-{[(1r,4r)-4-(aminomethyl)cyclohexyl]methyl}carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-tert-butyl N-methyl-N-{[(1r,4r)-4-(aminomethyl)cyclohexyl]methyl}carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymatic activity by binding to the active site of enzymes. This binding can alter the enzyme’s conformation and activity, leading to changes in biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    tert-Butyl carbamate: A simpler analog with similar protective properties for amines.

    tert-Butyl (trans-4-hydroxy-1-methylcyclohexyl)carbamate: A structurally related compound with a hydroxyl group instead of an amino group.

Uniqueness: rac-tert-butyl N-methyl-N-{[(1r,4r)-4-(aminomethyl)cyclohexyl]methyl}carbamate is unique due to the presence of both a tert-butyl group and a cyclohexyl ring with an amino substituent. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications.

Properties

CAS No.

2353298-17-4

Molecular Formula

C14H28N2O2

Molecular Weight

256.4

Purity

95

Origin of Product

United States

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